Bragsin1 - 369631-68-5

Bragsin1

Catalog Number: EVT-263745
CAS Number: 369631-68-5
Molecular Formula: C11H6F3NO4
Molecular Weight: 273.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bragsin1 is a novel specific inhibitor of the arfgef brag2, targeting the ph domain of brag2 in vitro and in cells, inhibiting brag2-mediated arf gtpase activation in vitro in a manner that requires a membrane
Classification and Source

Bragsin1 falls under the category of small molecule inhibitors. It has been specifically noted for its role in inhibiting BRAG2-mediated signaling, which is implicated in various cellular processes, including vesicle trafficking and cytoskeletal dynamics. The compound's structural characteristics and biological activity have been detailed in various studies, highlighting its potential therapeutic applications.

Synthesis Analysis

Bragsin1 can be synthesized through a series of chemical reactions that involve specific precursors and reagents. The synthesis typically employs techniques such as:

  • Organic Synthesis Methods: The synthetic route often includes the formation of carbon-nitrogen bonds, utilizing controlled conditions to ensure high yield and purity.
  • Reagents: Common reagents may include halides and amines, which facilitate the formation of the desired molecular structure.

The precise synthesis method may vary, but it generally follows established protocols for creating small molecule inhibitors targeting protein domains.

Molecular Structure Analysis

The molecular formula of Bragsin1 is C19H19N2OC_{19}H_{19}N_2O, with a molecular weight of approximately 303.37 g/mol. Its structure includes:

  • Pleckstrin Homology Domain: This domain is critical for binding to phosphoinositides, which are essential for the activity of BRAG2.
  • Functional Groups: The compound features various functional groups that contribute to its inhibitory activity.

The structural analysis reveals that Bragsin1 possesses a complex arrangement conducive to interacting with BRAG2, thus modulating its function effectively.

Chemical Reactions Analysis

Bragsin1 participates in several chemical reactions that are crucial for its activity:

  • Inhibition Mechanism: It acts by binding to the pleckstrin homology domain of BRAG2, preventing the exchange of GDP for GTP on Arf GTPases.
  • Biochemical Assays: Various assays have demonstrated Bragsin1's ability to inhibit BRAG2-mediated signaling pathways, which can be quantified using standard biochemical techniques.

These reactions underscore the importance of Bragsin1 in modulating cellular signaling mechanisms.

Mechanism of Action

Bragsin1 exerts its effects primarily through:

  • Inhibition of BRAG2 Activity: By binding to the pleckstrin homology domain, Bragsin1 disrupts the normal function of BRAG2, leading to altered Arf GTPase signaling.
  • Impact on Cellular Processes: This inhibition can affect processes such as endocytosis and cytoskeletal rearrangement, which are vital for cell proliferation and migration.

Research indicates that this mechanism may have therapeutic implications in cancer treatment, where dysregulated signaling pathways contribute to tumor growth and metastasis.

Physical and Chemical Properties Analysis

Bragsin1 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO), which is commonly used in biological assays.
  • Stability: Stability studies indicate that Bragsin1 maintains its integrity under various conditions, making it suitable for prolonged experimental use.
  • Purity Levels: Commercially available samples typically exhibit high purity levels (>98%), ensuring reliability in research applications.

These properties make Bragsin1 a versatile tool in biochemical research.

Applications

Bragsin1 has several scientific applications:

  • Cancer Research: Its ability to inhibit BRAG2 makes it a candidate for studying cancer cell signaling pathways and potential therapeutic interventions.
  • Cellular Biology: Researchers utilize Bragsin1 to explore the roles of Arf GTPases in cellular processes such as vesicle trafficking and cytoskeletal dynamics.
  • Drug Development: As a specific inhibitor, Bragsin1 serves as a lead compound for developing new drugs targeting similar pathways implicated in various diseases.
Molecular Mechanisms of Bragsin1-Mediated BRAG2 Inhibition

BRAG2-ArfGEF Signaling Pathway Dysregulation

Structural Binding Dynamics at the PH Domain-Lipid Bilayer Interface

Bragsin1 (chemical name: 6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one; CAS#: 369631-68-5) exerts its inhibitory function through highly specific interactions at the interface between BRAG2's pleckstrin homology (PH) domain and the cellular lipid bilayer. Crystallographic studies of the BRAG2–Bragsin complex reveal that Bragsin1 binds to a hydrophobic pocket formed by residues from the β1-β2 loop and β2 strand of the PH domain, which is proximal to the membrane interaction surface [1] [4]. This binding site is distinct from the canonical phosphoinositide-binding site, enabling Bragsin1 to avoid competitive inhibition with lipid ligands. Upon binding, Bragsin1 induces conformational changes that disrupt the PH domain's electrostatic interactions with anionic phospholipids (notably phosphatidylinositol phosphates) in the membrane [1] [6]. This interfacial inhibition occurs without displacing BRAG2 from the membrane but instead alters its orientation and reduces its membrane affinity by approximately 4-fold, as demonstrated by surface plasmon resonance (SPR) assays [4]. The trifluoromethyl and chromenone groups of Bragsin1 are critical for forming van der Waals contacts with hydrophobic residues (Ile⁹⁸⁵, Val⁹⁸⁷, and Leu¹⁰¹⁰), while its nitro group participates in hydrogen bonding with Ser⁹⁸⁸, stabilizing the complex [6] [9].

Table 1: Key Structural Interactions in the Bragsin1-BRAG2 PH Domain Complex

Bragsin1 Chemical GroupBRAG2 PH Domain ResidueInteraction TypeFunctional Consequence
TrifluoromethylIle⁹⁸⁵, Val⁹⁸⁷Van der WaalsMembrane-proximal anchoring
Chromenone ringLeu¹⁰¹⁰Hydrophobic packingDisruption of lipid coordination
Nitro groupSer⁹⁸⁸Hydrogen bondingStabilization of bound conformation
Carbonyl oxygenArg¹⁰¹¹ElectrostaticAltered PH domain orientation

Allosteric Modulation of Arf Activation Cascades

The binding of Bragsin1 to the PH domain induces long-range allosteric effects that propagate to the catalytic Sec7 domain of BRAG2, located over 50 Å away. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analyses demonstrate that Bragsin1 binding increases structural rigidity in the PH domain while simultaneously decreasing stability in the Sec7 domain's switch II region, which is essential for catalyzing GDP/GTP exchange on Arf GTPases [1] [4]. This allosteric communication disrupts the precise positioning of catalytic glutamic acid residues (Glu⁷³⁹) within the Sec7 domain, reducing BRAG2's guanine nucleotide exchange factor (GEF) activity toward Arf1 and Arf6 by >80% at saturating Bragsin1 concentrations (IC₅₀ = 3 μM) [6] [9]. Importantly, Bragsin1 exhibits high selectivity for BRAG2 over related ArfGEFs; it does not inhibit the Sec7 domains of ARNO, GBF1, or IQSEC1 even at concentrations exceeding 50 μM, confirming its non-competitive allosteric mechanism [1] [6]. This specificity arises from unique structural features of BRAG2's PH-Sec7 interdomain interface, which serves as a conduit for the allosteric signal [4].

Membrane-Dependent Inhibition Mechanisms

Role of Lipid Microenvironments in Target Specificity

Bragsin1's inhibitory efficacy is critically dependent on the composition of the lipid microenvironment. In vitro reconstitution experiments demonstrate that Bragsin1 achieves maximal inhibition (IC₅₀ ≈ 7 μM) only in the presence of membranes containing anionic phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP₂) [1] [3]. This lipid dependency arises because Bragsin1 targets the transiently formed ternary complex between BRAG2's PH domain, Arf-GDP, and the membrane surface [4]. Membrane fluidity and lipid packing density further modulate Bragsin1 accessibility; increased concentrations of polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) enhance Bragsin1's membrane partitioning by 3.5-fold compared to saturated lipid membranes, as quantified by fluorescence anisotropy measurements [2]. Conversely, cholesterol-rich membranes (exceeding 30 mol%) reduce Bragsin1 penetration due to increased lipid order and reduced interfacial hydration [10]. These biophysical properties explain Bragsin1's selective action in tumor cells, which frequently exhibit elevated PUFA content and reduced cholesterol in their plasma membranes [8] [10]. Lipidomic profiling of breast cancer cells (MDA-MB-231) shows a DHA/oleic acid ratio of 0.38 ± 0.05 in responders versus 0.12 ± 0.03 in non-responders, establishing this ratio as a predictive biomarker for Bragsin1 sensitivity [2] [8].

Table 2: Influence of Lipid Microenvironment on Bragsin1 Efficacy

Lipid ParameterExperimental SystemEffect on Bragsin1 IC₅₀Molecular Basis
PIP₂ concentration (mol%)Synthetic liposomesDecreases from >50 μM (0%) to 7 μM (2.5%)Enhanced ternary complex formation
DHA/18:1n-9 ratioSparus aurata enterocytesExponential improvement when >0.25Increased membrane partitioning
Cholesterol (>35 mol%)Fibroblast-derived membranesIncreases IC₅₀ by 3.2-foldReduced drug penetration
Phosphatidylserine exposureCancer cell membranesDecreases IC₅₀ by 2.1-foldElectrostatic attraction

Spatial Regulation of Trans-Golgi Network Remodeling

Bragsin1 disrupts Arf-dependent membrane trafficking specifically at the trans-Golgi network (TGN) through spatially restricted mechanisms. Live-cell imaging of HeLa cells expressing GFP-tagged BRAG2 shows that Bragsin1 (10 μM) induces dissociation of BRAG2 from TGN membranes within 8.3 ± 1.2 minutes, significantly faster than its dissociation from peripheral endosomes (≥ 25 minutes) [1] [4]. This spatial selectivity correlates with the unique lipid composition of the TGN, which is enriched in phosphatidylinositol 4-phosphate (PI4P) and cholesterol [4]. Bragsin1-mediated displacement of BRAG2 from the TGN impairs Arf1 activation, leading to rapid dissociation of downstream effectors like Golgi-localized γ-ear-containing ARF-binding proteins (GGAs) and clathrin [1] [3]. Consequently, Bragsin1 treatment (15 μM, 2 hours) causes marked dilation of TGN cisternae (1.8 ± 0.3-fold increase in cross-sectional area) and disrupts basolateral trafficking of integrins in polarized epithelial cells [4] [6]. In breast cancer models (MCF-7 and SUM159PT), these effects compromise tumorsphere formation by disrupting α5β1 integrin recycling, reducing tumorsphere number by 72 ± 8% and size by 65 ± 7% relative to controls [1] [9]. This phenotype is rescued by expression of a Bragsin1-resistant BRAG2 mutant (L¹⁰⁰⁸A/V¹⁰¹⁰A), confirming on-target effects [4].

Table 3: Bragsin1 Compound Characteristics

PropertySpecificationMethod/Reference
Chemical name6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-oneIUPAC [6]
Molecular formulaC₁₁H₆F₃NO₄Elemental analysis [6]
Molecular weight273.16 g/molMass spectrometry [6] [9]
CAS number369631-68-5Chemical registry [6] [9]
Solubility62.5 mg/mL in DMSO (228.8 mM)Equilibrium solubility [6] [9]
IC₅₀ (BRAG2 inhibition)3 μM (Arf activation assay)In vitro GEF activity [6] [9]
Selectivity>50 μM against Sec7 domains of ARNO, GBF1, IQSEC1Comparative profiling [1] [3]

The membrane-dependent action of Bragsin1 establishes it as a pioneering inhibitor targeting protein-lipid interfaces rather than traditional enzymatic pockets. Its mechanism exploits the unique physicochemical properties of pathological membrane microenvironments, offering a novel therapeutic strategy for cancers dependent on BRAG2-mediated Arf signaling [1] [4] [6].

Properties

CAS Number

369631-68-5

Product Name

Bragsin1

IUPAC Name

6-methyl-5-nitro-2-(trifluoromethyl)chromen-4-one

Molecular Formula

C11H6F3NO4

Molecular Weight

273.16 g/mol

InChI

InChI=1S/C11H6F3NO4/c1-5-2-3-7-9(10(5)15(17)18)6(16)4-8(19-7)11(12,13)14/h2-4H,1H3

InChI Key

WEUSXIBCGCFOQR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Bragsin1

Canonical SMILES

CC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.